molecular formula C12H12N4O2S2 B14603822 1h-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2h)-dithione, 2-(4-nitrophenyl)tetrahydro- CAS No. 58745-02-1

1h-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2h)-dithione, 2-(4-nitrophenyl)tetrahydro-

Cat. No.: B14603822
CAS No.: 58745-02-1
M. Wt: 308.4 g/mol
InChI Key: QKVMQUWDMABMAH-UHFFFAOYSA-N
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Description

1h-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2h)-dithione, 2-(4-nitrophenyl)tetrahydro- is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a triazolo-pyridazine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1h-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2h)-dithione, 2-(4-nitrophenyl)tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrophenylhydrazine with a suitable dicarbonyl compound, followed by cyclization in the presence of a sulfur source to form the dithione moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1h-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2h)-dithione, 2-(4-nitrophenyl)tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted triazolo-pyridazine compounds .

Scientific Research Applications

1h-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2h)-dithione, 2-(4-nitrophenyl)tetrahydro- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1h-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2h)-dithione, 2-(4-nitrophenyl)tetrahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[4,3-a]pyrazine derivatives
  • 1,2,4-Triazolo[4,3-a]pyrimidine derivatives
  • 1,2,4-Triazolo[4,3-a]pyrazole derivatives

Uniqueness

1h-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2h)-dithione, 2-(4-nitrophenyl)tetrahydro- is unique due to its dithione moiety and the presence of a nitrophenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for developing new therapeutic agents and materials .

Properties

CAS No.

58745-02-1

Molecular Formula

C12H12N4O2S2

Molecular Weight

308.4 g/mol

IUPAC Name

2-(4-nitrophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dithione

InChI

InChI=1S/C12H12N4O2S2/c17-16(18)10-5-3-9(4-6-10)15-11(19)13-7-1-2-8-14(13)12(15)20/h3-6H,1-2,7-8H2

InChI Key

QKVMQUWDMABMAH-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=S)N(C(=S)N2C1)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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